molecular formula C15H25NOSi B6594882 N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide CAS No. 1418117-84-6

N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide

Cat. No.: B6594882
CAS No.: 1418117-84-6
M. Wt: 263.45 g/mol
InChI Key: LINFIEUSGNYJJD-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide: is an organic compound with the molecular formula C15H25NOSi and a molecular weight of 263.45 g/mol . This compound features a trimethylsilyl group attached to a phenyl ring, which is further connected to a pivalamide moiety. The presence of the trimethylsilyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide typically involves the reaction of 4-(trimethylsilyl)aniline with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows: [ \text{4-(trimethylsilyl)aniline} + \text{pivaloyl chloride} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form various oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as and are commonly used.

    Oxidation Reactions: Oxidizing agents like or are employed.

    Reduction Reactions: Reducing agents such as or are utilized.

Major Products Formed:

    Substitution Reactions: Formation of substituted phenyl derivatives.

    Oxidation Reactions: Formation of phenolic or quinone derivatives.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

Chemistry: N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide is used as a building block in organic synthesis

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its derivatives have shown potential in modulating biological pathways and interactions.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to interact with specific molecular targets, offering possibilities for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative used.

Comparison with Similar Compounds

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide
  • N,O-Bis(trimethylsilyl)acetamide
  • N-Trimethylsilylacetamide

Comparison:

  • N-Methyl-N-[4-(trimethylsilyl)phenyl]pivalamide features a phenyl ring, which is absent in the other compounds. This structural difference imparts unique chemical properties and reactivity.
  • The presence of the pivalamide group in this compound enhances its stability compared to other trimethylsilyl derivatives.
  • The compound’s ability to undergo various chemical reactions makes it more versatile in synthetic applications.

Properties

IUPAC Name

N,2,2-trimethyl-N-(4-trimethylsilylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NOSi/c1-15(2,3)14(17)16(4)12-8-10-13(11-9-12)18(5,6)7/h8-11H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINFIEUSGNYJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N(C)C1=CC=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501204640
Record name N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1418117-84-6
Record name N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1418117-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,2,2-Trimethyl-N-[4-(trimethylsilyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501204640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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